

In-Depth Technical Guide to Biotin-PEG10-Acid

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Compound of Interest

Compound Name: *Biotin-PEG10-Acid*

Cat. No.: *B15544919*

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Core Concepts: Understanding Biotin-PEG10-Acid

Biotin-PEG10-Acid is a specialized chemical tool used in bioconjugation, a process that links molecules to create new complexes with combined properties. This reagent features three key components: a biotin molecule, a polyethylene glycol (PEG) spacer with 10 ethylene glycol units, and a terminal carboxylic acid group.

The biotin component provides a high-affinity binding site for streptavidin and avidin, a cornerstone of many detection and purification systems in biotechnology. The hydrophilic PEG spacer enhances solubility in aqueous solutions and provides a flexible arm that minimizes steric hindrance between the biotin and its target molecule. The terminal carboxylic acid is a reactive handle for covalent attachment to primary amines on proteins and other biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Biotin-PEG10-Acid** is essential for its effective use in experimental design.

Property	Value	Reference
Molecular Weight	755.9 g/mol	[1]
Chemical Formula	C33H61N3O14S	[1]
Purity	Typically ≥95%	
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF	
Storage	Store at -20°C, desiccated	[1]

Experimental Protocols

The carboxylic acid group of **Biotin-PEG10-Acid** is not directly reactive with amines. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This two-step process allows for the stable conjugation to primary amines on target molecules.

Activation of Biotin-PEG10-Acid to Biotin-PEG10-NHS Ester

Objective: To convert the terminal carboxylic acid to a reactive NHS ester for subsequent conjugation to primary amines.

Materials:

- **Biotin-PEG10-Acid**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Argon or Nitrogen gas
- Magnetic stirrer and stir bar

- Reaction vessel

Protocol:

- Dissolve **Biotin-PEG10-Acid** in anhydrous DMF or DCM under an inert atmosphere of argon or nitrogen.
- Add 1.1 equivalents of NHS to the solution and stir until dissolved.
- Add 1.1 equivalents of DCC or EDC to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the formation of the NHS ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
- The resulting solution containing the activated Biotin-PEG10-NHS ester can be used immediately for conjugation or stored under anhydrous conditions at -20°C.

Conjugation of Activated Biotin-PEG10-Acid to a Protein

Objective: To covalently link the activated Biotin-PEG10-NHS ester to primary amines on a target protein.

Materials:

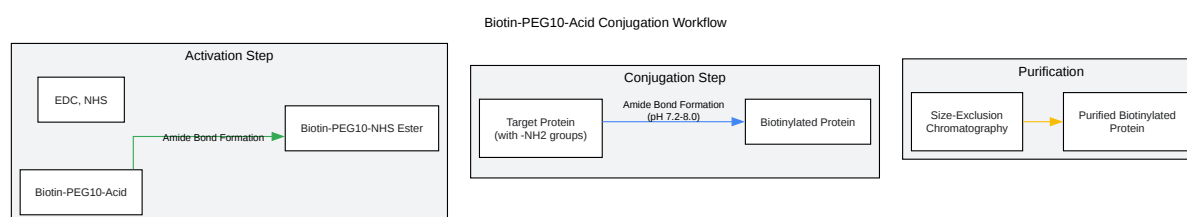
- Activated Biotin-PEG10-NHS ester solution
- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis cassette for purification

Protocol:

- Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.
- Add a 10- to 50-fold molar excess of the activated Biotin-PEG10-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
- Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
- Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
- Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently tagged streptavidin binding assay.

Visualizing the Workflow and Applications

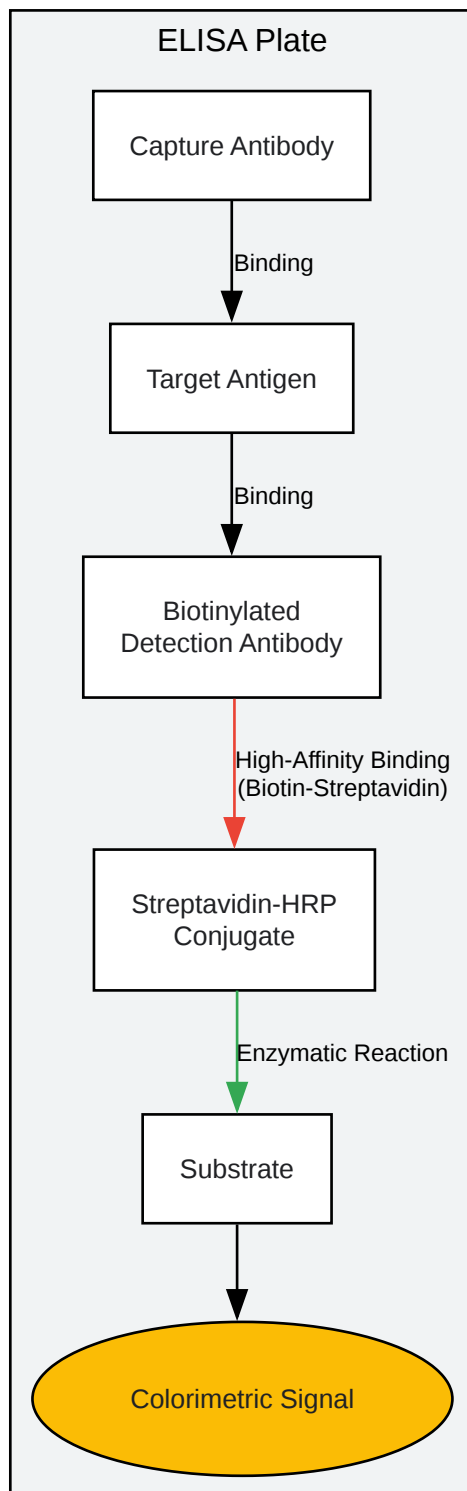
The following diagrams illustrate the key processes and applications of **Biotin-PEG10-Acid**.



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Caption: Workflow for the activation and conjugation of **Biotin-PEG10-Acid**.

Application in Immunoassays (ELISA)



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Caption: Use of a biotinylated antibody in an ELISA signaling cascade.

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References

- 1. Biotin-PEG10-Acid | BroadPharm [broadpharm.com]
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